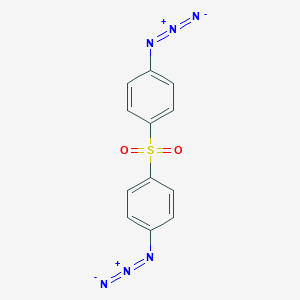

Sulfone, bis(p-azidophenyl)

Description

BenchChem offers high-quality Sulfone, bis(p-azidophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfone, bis(p-azidophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(p-azidophenyl) Sulfone: A Photo-Reactive Crosslinking Agent

Introduction: The Role of Covalent Crosslinking in Modern Research

In the intricate world of molecular biology and materials science, understanding and manipulating interactions between molecules is paramount. Bis(p-azidophenyl) sulfone, also known as 4,4'-diazidodiphenyl sulfone, has emerged as a powerful tool for researchers seeking to covalently "lock" transient or non-covalent interactions in place. This homobifunctional, photo-reactive crosslinking agent is instrumental in a technique called photoaffinity labeling (PAL), which allows for the identification of binding partners, the mapping of interaction surfaces, and the stabilization of molecular complexes.[1]

Upon activation by ultraviolet (UV) light, the two terminal azide groups of bis(p-azidophenyl) sulfone are converted into highly reactive nitrene intermediates.[1][2] These nitrenes can then form stable covalent bonds with nearby molecules, effectively creating a permanent bridge between interacting partners. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and application of bis(p-azidophenyl) sulfone for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the first step towards its effective and safe use.

| Property | Value | Source |

| IUPAC Name | 1,1'-sulfonylbis(4-azidobenzene) | N/A |

| Synonyms | Bis(4-azidophenyl) sulfone, 4,4'-Diazidodiphenyl sulfone | N/A |

| CAS Number | 7300-27-8 | [3] |

| Molecular Formula | C₁₂H₈N₆O₂S | [3] |

| Molecular Weight | 300.3 g/mol | [3] |

| Appearance | Pale yellow to brown powder | Inferred from related compounds |

| Melting Point | Not well-documented, but expected to be higher than its precursor | Inferred from precursor data[4] |

| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in water | Inferred from general properties |

Molecular Structure

The structure of bis(p-azidophenyl) sulfone consists of a central sulfone group linking two phenyl rings, each substituted with an azide group at the para position. This symmetrical structure allows it to act as a homobifunctional crosslinker.

Caption: Molecular structure of bis(p-azidophenyl) sulfone.

Synthesis of Bis(p-azidophenyl) Sulfone

The synthesis of bis(p-azidophenyl) sulfone is typically achieved through a two-step diazotization-azidation reaction starting from its diamine precursor, 4,4'-diaminodiphenyl sulfone.[4]

Experimental Protocol: Synthesis

Warning: This procedure involves the use of sodium azide, which is highly toxic, and the generation of potentially explosive intermediates. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

-

Diazotization:

-

Dissolve 4,4'-diaminodiphenyl sulfone (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 2.5 M) with cooling in an ice bath (0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) (2.2 equivalents) in water dropwise to the cooled, stirring suspension. Maintain the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the bis-diazonium salt is indicated by a clear solution.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (NaN₃) (2.5 equivalents) in water and cool in an ice bath.

-

Slowly add the cold bis-diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

-

Allow the reaction to stir for 1-2 hours as it slowly warms to room temperature.

-

-

Work-up and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then with a cold, non-polar solvent like hexane to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the final product under vacuum.

-

Synthesis Workflow

Caption: Workflow for the synthesis of bis(p-azidophenyl) sulfone.

Mechanism of Action: Photo-Induced Crosslinking

The utility of bis(p-azidophenyl) sulfone lies in the photo-reactivity of its aryl azide groups.[1]

-

Photo-activation: Upon irradiation with UV light (typically 254-365 nm), the azide group absorbs a photon and releases a molecule of nitrogen gas (N₂). This process generates a highly unstable and reactive intermediate called a singlet nitrene.

-

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene state.

-

Covalent Bond Formation: The highly reactive singlet nitrene can undergo a variety of reactions to form a stable covalent bond. These include:

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

N-H Insertion: Insertion into nitrogen-hydrogen bonds.

-

Addition to Double Bonds: Reaction with alkenes to form aziridines.

-

This rapid and non-selective reactivity allows the nitrene to covalently label a wide range of molecules in its immediate vicinity, making it an excellent tool for capturing binding partners.[2]

Photo-Activation and Crosslinking Pathway

Caption: Mechanism of photo-activation and covalent crosslinking.

Applications in Research

The ability of bis(p-azidophenyl) sulfone to form covalent bonds upon photo-activation makes it a versatile tool in several research areas.

-

Mapping Protein-Protein Interactions: By introducing the crosslinker into a protein complex and exposing it to UV light, researchers can covalently trap interacting proteins. The resulting crosslinked complex can then be analyzed by techniques like SDS-PAGE and mass spectrometry to identify the binding partners.

-

Ligand-Receptor Binding Studies: A derivative of bis(p-azidophenyl) sulfone can be attached to a ligand of interest. This modified ligand can then be used to identify its cellular receptor. Upon binding and UV activation, the ligand will covalently attach to the receptor, allowing for its isolation and identification.

-

Materials Science: It is used to crosslink polymers, enhancing their mechanical and thermal properties. For instance, it has been explored in the context of creating crosslinked proton exchange membranes for fuel cells.[5][6][7]

Experimental Protocol: A Case Study in Photo-Crosslinking

This protocol provides a general workflow for crosslinking two interacting proteins (Protein A and Protein B) in solution.

-

Preparation:

-

Prepare a stock solution of bis(p-azidophenyl) sulfone (e.g., 10-50 mM) in an organic solvent like DMSO.

-

Prepare a solution containing the interacting proteins (e.g., in a phosphate or HEPES buffer). The optimal protein concentration should be determined empirically.

-

-

Crosslinking Reaction:

-

Add the bis(p-azidophenyl) sulfone stock solution to the protein solution to the desired final concentration (typically in the low micromolar to millimolar range).

-

Important: Perform this step in the dark or under red light to prevent premature activation of the crosslinker.

-

Incubate the mixture for a period (e.g., 30 minutes) to allow for the binding of the proteins.

-

Place the sample on ice and irradiate with a UV lamp (e.g., 254 nm or 365 nm) for a specified time (e.g., 5-30 minutes). The optimal irradiation time and wavelength must be determined for each system.

-

-

Quenching and Analysis:

-

Quench the reaction by adding a scavenger molecule like dithiothreitol (DTT) to consume any unreacted nitrenes.

-

Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B complex.

-

The identity of the crosslinked product can be confirmed by Western blotting or mass spectrometry.

-

Safety and Handling

Bis(p-azidophenyl) sulfone and its precursors require careful handling.

-

Toxicity: Azide compounds are generally highly toxic. Avoid ingestion, inhalation, and skin contact.[8] The precursor, 4,4'-diaminodiphenyl sulfone, is harmful if swallowed.[9]

-

Explosion Hazard: Organic azides can be explosive, especially when heated or subjected to shock. Avoid heating the solid material.

-

Storage: Store in a cool, dark, and well-ventilated area away from heat and light.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.[8][10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Bis(p-azidophenyl) sulfone is a valuable reagent for researchers studying molecular interactions. Its ability to form covalent crosslinks upon photo-activation provides a powerful method for capturing and identifying binding partners. By understanding its chemical properties, synthesis, and mechanism of action, and by adhering to strict safety protocols, scientists can effectively utilize this tool to advance their research in fields ranging from drug discovery to materials science.

References

-

Effect of Crosslinking Degree on Sulfonated Poly(aryl ether nitrile)s As Candidates for Proton Exchange Membranes. (2019). MDPI. [Link]

-

Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. (2023). PMC - NIH. [Link]

-

Photoaffinity labeling in target- and binding-site identification. (N.D.). PMC - PubMed Central. [Link]

-

Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and. (2024). Digital Commons@Becker. [Link]

-

The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and... (N.D.). ResearchGate. [Link]

- Preparation of bis-(4-chlorophenyl) sulfone. (N.D.).

-

Bis-Sulfone PEG. (N.D.). AxisPharm. [Link]

- Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof. (N.D.).

-

Proposed mechanisms of different types of photoaffinity labeling. (N.D.). ResearchGate. [Link]

-

Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. (N.D.). NIH. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). NIH. [Link]

-

Crosslinked sulfonated poly (bis-A)-sulfones as proton exchange membrane for PEM fuel cell application. (2010). Semantic Scholar. [Link]

-

Diphenyl sulfone. (N.D.). NIST WebBook. [Link]

-

Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. (2019). PubMed. [Link]

-

Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%. (N.D.). Cole-Parmer. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (N.D.). ResearchGate. [Link]

- Process for the preparation of 4,4'-bis(4-aminophenoxy)-diphenyl sulfone. (N.D.).

-

Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). ScienceOpen. [Link]

-

(PDF) Revisit of 4,4′-Diaminodiphenyl Sulfone Photophysics in Different Solvents. (2025). ResearchGate. [Link]

-

FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... (N.D.). ResearchGate. [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P-AZIDOPHENYL SULFONE CAS#: 7300-27-8 [m.chemicalbook.com]

- 4. 4,4 -Diaminodiphenyl sulfone for synthesis 80-08-0 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosslinked sulfonated poly (bis-A)-sulfones as proton exchange membrane for PEM fuel cell application | Semantic Scholar [semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(p-azidophenyl) Sulfone

Abstract

This technical guide provides an in-depth exploration of bis(p-azidophenyl) sulfone, also known as 4,4'-diazidodiphenyl sulfone. This compound is a highly valuable bifunctional, photo-activatable cross-linking agent utilized extensively in polymer chemistry, materials science, and bioconjugation. Its utility stems from the two terminal azide groups which, upon ultraviolet (UV) irradiation, generate highly reactive nitrene intermediates capable of forming stable covalent bonds. This document offers a detailed, field-proven protocol for its synthesis starting from the readily available precursor 4,4'-diaminodiphenyl sulfone (dapsone). Furthermore, it establishes a self-validating framework for the comprehensive characterization of the final product using a suite of standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and materials scientists seeking a practical and mechanistically grounded understanding of this important cross-linking agent.

Introduction: The Role of Bis(p-azidophenyl) Sulfone in Covalent Chemistry

Bis(p-azidophenyl) sulfone is a robust chemical tool whose significance is rooted in its ability to covalently link polymer chains or molecules upon photo-activation. This process is fundamental in modifying the mechanical, thermal, and chemical properties of materials, such as enhancing the durability of photoresists or creating hydrogel matrices for biomedical applications.[1][2][3]

1.1 Chemical Identity and Physicochemical Properties

The core structure consists of two p-azidophenyl rings linked by a sulfone group. This central sulfone moiety provides thermal stability and a rigid structural element, while the terminal azide groups are the photo-reactive handles.

| Property | Value | Source |

| Chemical Name | bis(p-azidophenyl) sulfone; 4,4'-diazidodiphenyl sulfone | - |

| CAS Number | 7300-27-8 | [4] |

| Molecular Formula | C₁₂H₈N₆O₂S | [4] |

| Molecular Weight | 300.3 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid | - |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Acetone) | - |

1.2 The Cross-Linking Mechanism: Photo-activated Nitrene Formation

The functionality of bis(p-azidophenyl) sulfone as a cross-linker is entirely dependent on the photochemistry of the aryl azide group. When exposed to UV light (typically in the range of 254-300 nm), each azide group undergoes photolysis, extruding a molecule of nitrogen gas (N₂). This process generates a highly reactive, electron-deficient intermediate known as a nitrene.

This nitrene intermediate can then undergo a variety of reactions to form stable covalent bonds, most notably insertion into C-H bonds of adjacent polymer chains, effectively creating a cross-link. This ability to form covalent linkages in a spatially and temporally controlled manner (i.e., by directing light) makes it an invaluable tool in advanced material fabrication.

Caption: High-level synthetic pathway from Dapsone.

2.2 Detailed Experimental Protocol

Disclaimer: This protocol involves the use of sodium azide, which is highly toxic and can form explosive heavy metal azides. All steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Amount |

| 4,4'-Diaminodiphenyl Sulfone | C₁₂H₁₂N₂O₂S | 248.30 | 10.0 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 6.1 g |

| Sodium Azide | NaN₃ | 65.01 | 6.2 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL |

| Deionized Water | H₂O | 18.02 | As needed |

| Acetone | C₃H₆O | 58.08 | As needed for precipitation |

Step-by-Step Procedure

-

Preparation of Dapsone Suspension: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 4,4'-diaminodiphenyl sulfone in 100 mL of deionized water. Add 25 mL of concentrated hydrochloric acid. Stir the mixture vigorously and cool to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a solution of 6.1 g of sodium nitrite in 20 mL of deionized water dropwise over 30 minutes. The addition rate must be controlled to prevent the temperature from rising above 5 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at this temperature to ensure the complete formation of the bis(diazonium) salt.

-

Azidation: In a separate beaker, dissolve 6.2 g of sodium azide in 25 mL of deionized water and cool the solution in an ice bath. Add this cold sodium azide solution dropwise to the bis(diazonium) salt solution over 30-45 minutes. Vigorous gas evolution (N₂) will be observed. It is critical to maintain the reaction temperature below 10 °C during this addition.

-

Product Formation and Isolation: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. A precipitate of the crude product will form.

-

Purification: Isolate the crude solid by vacuum filtration and wash it thoroughly with copious amounts of cold deionized water to remove residual salts. Further wash the filter cake with a small amount of cold ethanol. The product can be purified by recrystallization from an ethanol/water mixture or by dissolving it in a minimal amount of acetone and precipitating it by adding the solution to a large volume of vigorously stirred water.

-

Drying: Dry the purified solid under vacuum at a temperature not exceeding 40 °C. The final product should be a pale yellow to off-white powder. Store it in a dark, cool place.

Physicochemical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized bis(p-azidophenyl) sulfone.

3.1 Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the successful conversion of the amine to the azide group. The spectrum of the product will show a very strong, sharp absorption band characteristic of the asymmetric stretch of the azide (-N₃) group.

-

Rationale: The N≡N triple bond in the azide functional group has a unique vibrational frequency that is absent in the starting material. Conversely, the N-H stretching bands of the primary amine in dapsone (typically 3300-3500 cm⁻¹) should be completely absent in the final product spectrum. [5]The strong sulfone (S=O) stretches will be present in both the starting material and the product. [6] 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

¹H NMR: The spectrum is expected to be simple and symmetric. The aromatic protons on the phenyl rings will appear as a set of doublets (an AA'BB' system). A key indicator of reaction completion is the complete disappearance of the broad singlet corresponding to the -NH₂ protons of dapsone.

-

¹³C NMR: The spectrum will show a limited number of signals due to the molecule's symmetry. The most informative signal is that of the carbon atom directly bonded to the azide group (C-N₃), which will have a characteristic chemical shift.

3.3 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Rationale: The technique provides a mass-to-charge ratio (m/z) of the molecular ion, which should match the calculated molecular weight of C₁₂H₈N₆O₂S. A common fragmentation pattern for aryl azides involves the loss of a neutral N₂ molecule (28 Da) upon ionization, which can also be observed. [7][8] Summary of Expected Characterization Data

| Technique | Expected Result for Bis(p-azidophenyl) Sulfone |

| IR Spectroscopy | Strong, sharp peak at ~2120 cm⁻¹ (-N₃ stretch). Absence of peaks at 3300-3500 cm⁻¹ (-NH₂ stretch). Strong peaks for S=O stretch (~1320 cm⁻¹ and ~1150 cm⁻¹). |

| ¹H NMR | Aromatic signals consistent with a symmetrically disubstituted diphenyl sulfone core. Absence of -NH₂ proton signals. |

| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to a mass of ~300.3 Da. Potential fragment ion at [M-28]⁺ and [M-56]⁺ corresponding to the loss of one and two N₂ molecules, respectively. |

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of bis(p-azidophenyl) sulfone from 4,4'-diaminodiphenyl sulfone. The two-step diazotization and azidation procedure is efficient and utilizes readily available reagents. The provided framework for characterization, employing IR, NMR, and MS, serves as a self-validating system to ensure the identity and purity of the final product. With a firm grasp of its synthesis and photo-reactive mechanism, researchers can confidently employ bis(p-azidophenyl) sulfone as a powerful tool for photo-activated cross-linking in a wide array of scientific and industrial applications.

References

-

European Patent Office. EP 1778630 B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Available from: [Link]

- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.

-

NIST. Sulfone, bis(p-fluorophenyl). In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN101018764A - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

dos Santos, D. S., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(3), 506-512. Available from: [Link]

-

Abrams, S. R., et al. (1974). Mass spectrometry of aryl azides. Organic Mass Spectrometry, 8(10), 305-313. Available from: [Link]

-

Naidu, M. S. R., & Meera Rani, R. (1985). Synthesis of some new bis(styryl)sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(4), 391-395. Available from: [Link]

-

Prakash, G. K. S., et al. (2018). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. Organic Letters, 20(11), 3293-3296. Available from: [Link]

-

Organic Syntheses. 4,4'-diaminodiphenylsulfone. Available from: [Link]

-

Peciak, K., et al. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(43), 8249-8255. Available from: [Link]

-

Arafat, A., et al. (2020). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Pharmaceutics, 12(9), 838. Available from: [Link]

- Google Patents. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.

-

Li, Y., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1679-1689. Available from: [Link]

-

Sahu, R. K., et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 519-532. Available from: [Link]

-

Pharmacy India. (2020). Synthesis of Dapsone | Diaminodiphenyl sulfone | BP 601T| L~3. YouTube. Available from: [Link]

-

AxisPharm. Bis-Sulfone PEG. Available from: [Link]

-

G-Biosciences. APG | Protein Cross-Linkers. Available from: [Link]

-

Namlı, M., et al. (2021). Synthesis and characterization of azo cross-linked polymer as a new catalyst for the production of hydrogen gas by methanolysis of NaBH4. Journal of Applied Polymer Science, 138(32), 50821. Available from: [Link]

- Google Patents. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.

-

Debaene, F., et al. (2021). Arginine-Selective Bioconjugation with 4-Azidophenyl glyoxal: Application to the Single and Dual Functionalisation of Native Antibodies - Supporting Information. Angewandte Chemie International Edition, 60(29), 15949-15957. Available from: [Link]

-

de Snoo, W. J., et al. (2018). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 20(38), 24653-24662. Available from: [Link]

- Google Patents. US7531694B2 - Process for synthesis of 4-4′-diamino-diphenyl-sulfone.

-

Sahu, R. K., et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 519-532. Available from: [Link]

-

Çetinkaya, Y., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(11), e22401. Available from: [Link]

-

Ibraheem, T. K., et al. (2020). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy, 11(12), 1629-1635. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: 4,4'-Diaminodiphenyl Sulfone in Dye and Pharmaceutical Synthesis. Available from: [Link]

-

Global Substance Registration System. BIS(P-FLUOROPHENYL)SULFONE. Available from: [Link]

-

Guerfel, T., et al. (2014). Synthesis, structural study, IR spectroscopic investigation and thermal behaviour of bis(3-ammoniopropyl) ammonium sulfate monohydrate. Journal of Molecular Structure, 1074, 349-354. Available from: [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 15(1), 1-7. Available from: [Link]

-

ProChem, Inc. p-Azidophenyl Glyoxal Monohydrate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. P-AZIDOPHENYL SULFONE CAS#: 7300-27-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. library.dphen1.com [library.dphen1.com]

"aryl azide photo-crosslinker" fundamental principles

An In-Depth Technical Guide to Aryl Azide Photo-Crosslinkers: Core Principles and Field-Proven Methodologies

Authored by a Senior Application Scientist

Introduction: The Power of Covalent Capture

In the dynamic landscape of molecular biology and drug discovery, the ability to capture and identify transient molecular interactions is paramount. Aryl azide photo-crosslinkers serve as a cornerstone technology for achieving this, providing a powerful method to convert non-covalent interactions into stable, covalent bonds with spatiotemporal precision.[1] These reagents are chemically inert in the dark, allowing them to be introduced into complex biological systems without perturbation.[1] Upon activation with ultraviolet (UV) light, they generate highly reactive intermediates that can form bonds with nearby molecules, effectively "trapping" binding partners at a specific moment in time.[2] This guide delves into the fundamental photochemical principles governing aryl azide reactivity, provides field-proven protocols for their effective use, and discusses the critical parameters that ensure experimental success and data integrity.

Part 1: The Core Mechanism - From Photon to Covalent Bond

The utility of an aryl azide lies in its photochemical transformation. The entire process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), although the optimal wavelength can vary significantly based on the aryl ring's substituents.[3][4]

Photoactivation and Nitrene Generation

Upon absorbing a photon of sufficient energy, the aryl azide molecule is promoted to an electronically excited state. This state is unstable and rapidly decomposes, extruding a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process.[5][6] This decomposition yields the critical reactive intermediate: an aryl nitrene .[7][8] An aryl nitrene is a nitrogen atom with only six valence electrons, making it highly electron-deficient and thus, extremely reactive.[8]

The Tale of Two States: Singlet vs. Triplet Nitrenes

The initially formed aryl nitrene is in a singlet state , where the two non-bonding electrons have opposite spins and occupy the same orbital. The singlet nitrene is exceptionally reactive and short-lived.[9][10] Its primary productive reaction for crosslinking is direct insertion into C-H and N-H bonds, which proceeds with retention of configuration.[5][8]

However, the singlet nitrene can rapidly undergo intersystem crossing (ISC) to a more stable triplet state , where the two non-bonding electrons have parallel spins and occupy different orbitals.[9][11] The triplet nitrene has a longer lifetime and behaves more like a diradical. Instead of direct insertion, it typically reacts by abstracting hydrogen atoms from neighboring molecules, leading to radical-mediated crosslinking.[5][7]

Unproductive Pathways and Structural Optimization

A significant challenge in using aryl azides is that the highly reactive singlet nitrene can undergo intramolecular rearrangement, most notably a ring expansion to form a seven-membered dehydroazepine intermediate.[3][11][12] This species is less reactive towards C-H bonds but reacts readily with nucleophiles, such as primary amines (e.g., from Tris buffer or lysine side chains), which can lead to non-specific labeling.[3][11]

To mitigate these side reactions and improve crosslinking efficiency, chemically modified aryl azides have been developed.

-

Perfluorophenyl azides (PFPAs): Placing fluorine atoms on the aromatic ring increases the rate of C-H and N-H insertion from the singlet nitrene, outcompeting the rate of ring expansion.[4] This leads to higher crosslinking yields and reduced non-specific labeling.

-

Nitrophenyl azides: The addition of a nitro group can shift the activation wavelength to longer, less damaging wavelengths and can influence the reactivity of the resulting nitrene.[1][4]

The fundamental photochemical cascade is illustrated below.

Caption: Photochemical activation pathway of an aryl azide crosslinker.

Part 2: Experimental Design & Self-Validating Protocols

Trustworthy data from photo-crosslinking experiments hinges on rigorous experimental design and the inclusion of controls that validate the specificity of the observed interactions.

Choosing the Right Reagent and Conditions

The choice of crosslinker and the irradiation conditions are critical for success. The table below summarizes key features of common aryl azide variants.

| Crosslinker Type | Typical Activation λ (nm) | Key Features & Insights | Advantages | Disadvantages |

| Unsubstituted Phenyl Azide | ~260-300[4] | The parent compound. Prone to ring-expansion. | Simple structure, readily synthesized. | Requires damaging short-wave UV; lower crosslinking efficiency.[4] |

| Nitrophenyl Azide | ~320-360[3] | Nitro group shifts λ to longer wavelengths. | Less potential for photodamage to biomolecules. | Can have different reactivity patterns. |

| Hydroxyphenyl Azide | ~350-370[3] | Hydroxyl group aids in shifting λ. | Activation with long-wave UV is efficient.[3] | May alter solubility or binding properties. |

| Perfluorophenyl Azide (PFPA) | ~260-280 | Favors C-H insertion over ring expansion.[1] | High crosslinking efficiency, fewer side reactions. | Shorter wavelength activation is still required. |

Data Presentation: Recommended UV Irradiation Conditions

Successful photoactivation is achievable across a range of conditions, but optimization is key. Long-wavelength UV light is generally preferred to minimize damage to biological samples.[3]

| Parameter | Recommendation | Causality & Rationale |

| Lamp Type | High-power mercury lamp or LED array | Ensures sufficient photon flux to activate the azide efficiently. |

| Wavelength | 350-370 nm[3] | Balances efficient activation of substituted aryl azides with minimizing protein/nucleic acid damage. |

| Exposure Time | 5-30 minutes[3] | Must be optimized. Too short leads to incomplete crosslinking; too long increases risk of sample heating and photodamage. |

| Distance from Sample | 2-5 cm | A shorter distance increases light intensity but also heat. Must be consistent across experiments. |

| Sample Container | Quartz cuvettes or open microfuge tubes[3] | Standard polypropylene tubes block a significant portion of UV light, reducing activation efficiency.[3] |

| Temperature Control | Place sample on ice or a cold block during irradiation[3] | Intense UV lamps generate significant heat, which can denature proteins and compromise the experiment. |

A Self-Validating Experimental Workflow

The following protocol outlines a robust, self-validating workflow for identifying a protein-protein interaction using a heterobifunctional crosslinker (e.g., NHS-Ester-Aryl Azide).

Caption: A self-validating workflow for photoaffinity labeling.

Detailed Step-by-Step Methodology

Objective: To covalently crosslink Protein X to its interacting partner Protein Y.

Critical Considerations Before Starting:

-

Buffer Choice: AVOID buffers containing primary amines (e.g., Tris, glycine) or nucleophiles during the photoactivation step, as they will quench the reactive nitrene or dehydroazepine intermediate.[3] Use buffers like HEPES, PBS, or MOPS.

-

Reducing Agents: AVOID thiol-containing reducing agents like DTT or β-mercaptoethanol. They will reduce the azide group to an amine, rendering it photo-inactive.[3][13]

Protocol:

-

Reagent Preparation:

-

Dissolve the NHS-Ester-Aryl Azide crosslinker in a dry, amine-free organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.

-

Prepare your purified "bait" protein (Protein X) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

-

-

Step 1: Labeling of Bait Protein (in subdued light):

-

Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio must be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines (lysine side chains, N-terminus) on Protein X.

-

-

Step 2: Quenching and Removal of Excess Crosslinker:

-

(Optional but recommended) Quench any unreacted NHS ester by adding a small amount of a primary amine buffer (e.g., Tris to a final concentration of 20-50 mM) and incubating for 15 minutes.

-

Remove excess, unreacted crosslinker using a desalting column or dialysis against the chosen interaction buffer (e.g., HEPES). This step is crucial to prevent non-specific crosslinking in the next stage.

-

-

Step 3: Incubation with Binding Partner:

-

Combine the labeled Protein X with the putative binding partner (Protein Y) or a complex mixture like a cell lysate.

-

Allow the proteins to incubate for a time sufficient for the biological interaction to occur (e.g., 30-60 minutes at 4°C or room temperature).

-

Prepare Control Samples:

-

Negative Control (-UV): A parallel sample that is fully prepared but is NOT exposed to UV light. This control is essential to ensure that any high-molecular-weight band observed is UV-dependent.

-

Competition Control: A sample where a 100-fold excess of unlabeled Protein X is added along with the labeled Protein X before the addition of Protein Y. A specific interaction should be competed away, leading to a reduction in the crosslinked product.

-

-

-

Step 4: Photo-activation:

-

Place the samples in open-capped microfuge tubes or a quartz cuvette.

-

Position the samples on ice, approximately 2-5 cm from the UV lamp.

-

Irradiate for 15-30 minutes using a long-wave UV lamp (e.g., 365 nm). Keep the "-UV" control sample on ice in the dark.

-

-

Step 5: Analysis:

-

After irradiation, add SDS-PAGE loading buffer to all samples.

-

Analyze the samples by SDS-PAGE. A successful crosslink will result in a new, higher-molecular-weight band corresponding to the Protein X-Protein Y complex, which should be present only in the +UV lane and diminished in the competition control lane.

-

The identity of the crosslinked product can be confirmed by Western blotting for both proteins or by excising the band for identification by mass spectrometry.

-

Conclusion

Aryl azide photo-crosslinkers are indispensable tools for dissecting molecular interaction networks. Their power lies in a simple photochemical principle: the light-induced generation of a highly reactive nitrene that forges covalent bonds. However, realizing this power in the laboratory requires a deep understanding of the underlying chemistry—from the competing fates of the singlet nitrene to the practical impact of buffer choice and irradiation conditions. By employing structurally optimized reagents and implementing rigorous, self-validating experimental designs, researchers can confidently capture and identify specific molecular interactions, driving forward discovery in basic science and therapeutic development.

References

-

Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology. Available at: [Link]

-

Prescher, J. A., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Available at: [Link]

-

Gäb, M., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. Available at: [Link]

-

Holland, J. P., et al. (2019). An overview of the current proposed mechanism of aryl azide photoactivation, the nitrene rearrangement, intersystem crossing, and protonation pathways. ResearchGate. Available at: [Link]

-

Su, H., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications. Available at: [Link]

-

Zhang, Z., et al. (2018). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. MDPI. Available at: [Link]

-

Popik, V. V., et al. (2014). Sequential “Click” – “Photo-Click” Cross-Linker for Catalyst-Free Ligation of Azide-Tagged Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

McEntee, K., et al. (1995). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry. Available at: [Link]

-

Platz, M. S., et al. (1988). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society. Available at: [Link]

-

Soto, J., et al. (2021). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics. Available at: [Link]

-

Blakey, S. B., et al. (2016). Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C–H Bond Amination versus Electrocyclization. Journal of the American Chemical Society. Available at: [Link]

-

Platz, M. S., et al. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Photolysis of phenyl azide and its transformations via singlet and triplet phenylnitrene species under UV irritation conditions. ResearchGate. Available at: [Link]

-

Leyva, E., et al. (1986). Photochemistry of phenyl azide: the role of singlet and triplet phenylnitrene as transient intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Okoro, C. O., et al. (2024). Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. Academia.edu. Available at: [Link]

-

Wikipedia. (n.d.). Nitrene. Wikipedia. Available at: [Link]

Sources

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Nitrene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-Sulfone Reagents for Robust and Homogeneous Bioconjugation

Abstract

The pursuit of precision and stability in biotherapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs), has driven the innovation of novel bioconjugation chemistries. Traditional methods targeting lysine residues or employing maleimide-thiol chemistry often result in heterogeneous products with suboptimal in-vivo stability. This guide provides a comprehensive technical overview of bis-sulfone reagents, a class of linkers designed for the site-specific re-bridging of native disulfide bonds in proteins. We will delve into the core chemical principles, mechanistic pathways, and significant advantages of this technology, most notably the generation of highly stable and homogeneous conjugates. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to harness the power of bis-sulfone chemistry for the next generation of targeted therapies.

Introduction: The Imperative for Precision in Bioconjugation

The therapeutic efficacy and safety of complex biologics like ADCs are critically dependent on the chemical linkage between the antibody and the payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient payload delivery at the target site[1][2].

For years, the field relied on two primary strategies:

-

Lysine Conjugation: Targeting the abundant, surface-exposed lysine residues via N-hydroxysuccinimide (NHS) esters is a straightforward method. However, with dozens of potential sites on a typical monoclonal antibody (mAb), this approach invariably produces a highly heterogeneous mixture of species with varying drug-to-antibody ratios (DARs) and conjugation sites, complicating manufacturing, characterization, and dosimetry[3][4].

-

Cysteine-Maleimide Conjugation: This strategy involves the reduction of interchain disulfide bonds to generate free thiols, which are then targeted by maleimide-functionalized linkers. While offering greater site-specificity than lysine conjugation, the resulting succinimide thioether bond is susceptible to a retro-Michael reaction. This can lead to drug exchange with abundant serum thiols like albumin and glutathione, compromising the conjugate's stability and therapeutic window[5][6][7].

The inherent limitations of these methods created a pressing need for a chemical approach that could offer both site-specificity and superior stability. Bis-sulfone reagents have emerged as a powerful solution, enabling the stoichiometric re-bridging of native disulfide bonds to produce homogeneous ADCs with exceptionally stable thioether linkages.

Core Principles of Bis-Sulfone Chemistry

Bis-sulfone reagents are typically hetero-bifunctional molecules engineered to covalently link the two cysteine residues exposed upon the mild reduction of a disulfide bond[8]. This re-bridging strategy not only installs the payload at a defined location but also helps maintain the protein's native structure[9].

Mechanism of Action: A Sequential Bis-Alkylation Cascade

The re-bridging process is an elegant and robust chemical transformation that occurs in a sequential manner. It is not a simple one-step reaction but a cascade of Michael addition and elimination events.

-

Disulfide Reduction: The process begins with the selective reduction of accessible disulfide bonds (e.g., the four interchain disulfides in an IgG1 mAb) using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). This step unmasks two spatially proximal cysteine thiol groups (-SH) per disulfide bond without denaturing the protein[3].

-

In-Situ Activator Formation: One of the sulfone groups on the reagent acts as a leaving group, which, under neutral to slightly basic conditions, facilitates an elimination reaction to form a highly reactive mono-sulfone Michael acceptor in situ[8][10].

-

Sequential Thiol Addition: The reactive Michael acceptor then undergoes a sequential, two-step bis-alkylation with the newly generated thiols. The first cysteine thiol attacks the activated vinyl sulfone. This is followed by an elimination and a subsequent, rapid intramolecular Michael addition of the second thiol. This sequence results in the formation of a stable, three-carbon thioether bridge, covalently locking the two cysteine residues together through the linker[8][9][11].

The diagram below illustrates this multi-step reaction cascade.

Caption: Reaction mechanism for disulfide re-bridging using a bis-sulfone reagent.

Key Advantages in Bioconjugate Development

The adoption of bis-sulfone chemistry is driven by two primary, field-proven advantages over preceding technologies: unparalleled stability and predictable homogeneity.

Enhanced Conjugate Stability

The thioether bonds formed by bis-sulfone reagents are significantly more stable than the thiosuccinimide linkage from maleimide chemistry[12][13]. Maleimide conjugates are known to deconjugate in plasma via thiol exchange, which can lead to premature release of the cytotoxic payload[5][14]. In contrast, studies have shown that bis-sulfone conjugates exhibit exceptional stability, with over 95% of the conjugate remaining intact after incubation in human plasma for 7 days[8]. This enhanced stability is critical for ensuring the ADC reaches the target tissue intact, thereby widening the therapeutic window and minimizing off-target toxicity.

Homogeneity and Site-Specificity

By targeting the four native interchain disulfide bonds of an IgG1 or IgG4 antibody, bis-sulfone chemistry enables the production of ADCs with a highly controlled and uniform DAR[15]. This site-specific approach consistently yields a DAR of 4 as the predominant product, often accounting for over 78% of the final mixture[4][8]. This is a stark contrast to the broad distribution of species (DAR 0 to 8+) generated via random lysine conjugation[15]. A homogeneous product is easier to characterize, ensures batch-to-batch reproducibility, and leads to more predictable pharmacokinetic and pharmacodynamic profiles.

| Feature | Bis-Sulfone (Disulfide Re-bridging) | Maleimide (Cysteine Alkylation) | NHS Ester (Lysine Acylation) |

| Target Residue | Paired Cysteines (from disulfide) | Free Cysteines (native or engineered) | Lysine |

| Bond Stability | High: Stable thioether bridge[12][13] | Lower: Susceptible to retro-Michael reaction and thiol exchange[5][7] | High: Stable amide bond[1][6] |

| Homogeneity (DAR) | High: Predominantly DAR 4 for IgG1[8][15] | Moderate: Can produce a mix of DAR 0, 2, 4, 6, 8 | Low: Highly heterogeneous mixture (DAR 0-8+)[3] |

| Site-Specificity | High: Targets specific native disulfide bonds | Moderate to High: Depends on accessibility/engineering | Low: Targets multiple solvent-accessible lysines |

| Reaction pH | ~6.5 - 7.5 | ~6.5 - 7.5 | ~7.5 - 9.0[16] |

Table 1. Comparative analysis of common bioconjugation chemistries.

Practical Application: A Step-by-Step Guide to ADC Synthesis

This section provides a generalized, yet detailed, protocol for the synthesis of an ADC using a bis-sulfone linker-payload. As a Senior Application Scientist, I must emphasize that optimization of molar equivalents, incubation times, and temperature is critical for each specific antibody and payload combination.

Materials & Reagents

-

Monoclonal Antibody (mAb): e.g., in Phosphate Buffered Saline (PBS).

-

Reducing Agent: 50 mM TCEP solution, pH 7.0.

-

Bis-Sulfone Linker-Payload: Solubilized in a compatible organic solvent (e.g., DMSO).

-

Quenching Reagent: N-acetylcysteine solution.

-

Buffers: PBS, pH 7.4; Formulation buffer (e.g., Histidine, pH 6.0).

-

Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow

Caption: Standard experimental workflow for ADC synthesis with bis-sulfone reagents.

Detailed Protocol

-

Step 1: Antibody Preparation

-

Perform a buffer exchange on the stock antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

-

Adjust the final antibody concentration to 5-10 mg/mL. The concentration is a key parameter; higher concentrations can sometimes lead to aggregation.

-

-

Step 2: Selective Reduction of Interchain Disulfides

-

Warm the antibody solution to 37°C.

-

Add the TCEP solution to the antibody. A molar equivalent of ~2.5 equivalents per antibody is a good starting point for reducing the four interchain disulfides.

-

Expert Insight: TCEP is preferred over DTT as it is more stable, odorless, and less prone to forming mixed disulfides.

-

Incubate the reaction at 37°C for 1-2 hours. Monitor the reduction process if possible (e.g., using Ellman's reagent on an aliquot).

-

-

Step 3: Conjugation Reaction

-

Cool the reduced antibody solution to room temperature.

-

Add the bis-sulfone linker-payload, typically dissolved in a minimal amount of organic co-solvent (<10% v/v final concentration to prevent protein denaturation). A starting point of ~6 molar equivalents per antibody is recommended[4].

-

Expert Insight: The reaction kinetics for bis-sulfones can be slower than for maleimides[12][14]. Allow the reaction to proceed for 4-12 hours at room temperature with gentle mixing. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation.

-

-

Step 4: Quenching (Optional but Recommended)

-

To quench any unreacted linker-payload, add a small molar excess of a thiol-containing molecule like N-acetylcysteine. Incubate for 30 minutes.

-

-

Step 5: Purification

-

The primary goal of purification is to remove unconjugated linker-payload, excess reagents, and any co-solvent.

-

Size Exclusion Chromatography (SEC) is the most common method. Equilibrate the column with your desired final formulation buffer (e.g., Histidine/Sucrose, pH 6.0) and load the reaction mixture. The ADC will elute in the high molecular weight fractions.

-

Analytical Characterization of Bis-Sulfone Conjugates

Rigorous analytical characterization is a self-validating step that confirms the success of the conjugation and the quality of the final product. The unique properties of bis-sulfone ADCs lend themselves to specific analytical techniques[17].

-

Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the DAR distribution of cysteine-linked ADCs[15][18]. The addition of each hydrophobic drug-linker increases the retention time on the HIC column, allowing for the separation and quantification of DAR0, DAR2, DAR4, etc., species. For a successful bis-sulfone conjugation, you should expect to see a dominant peak corresponding to DAR4.

-

Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final product[17]. A high-purity ADC should show a single, sharp monomeric peak with minimal high molecular weight species (aggregates).

-

Mass Spectrometry (MS): Intact and reduced mass analysis via LC-MS can confirm the identity of the conjugate, providing precise mass measurements for the light and heavy chains and the intact ADC, which validates the covalent attachment of the drug-linker[15][17].

Conclusion

Bis-sulfone reagents represent a significant leap forward in the field of bioconjugation. By enabling the site-specific re-bridging of native disulfide bonds, this chemistry directly addresses the critical challenges of stability and heterogeneity that plagued earlier methods. The ability to reliably produce homogeneous ADCs with stable thioether linkages provides drug developers with greater control over product quality, leading to more predictable pharmacology and a potentially wider therapeutic window. As the demand for highly engineered and precisely defined biotherapeutics continues to grow, bis-sulfone chemistry is poised to remain a cornerstone technology for the development of safer and more effective targeted therapies.

References

- BenchChem. (2025). A Comparative Guide to Amide vs.

- BenchChem. (2025). A Head-to-Head Comparison: Bis-sulfone NHS Ester vs.

- BenchChem. (2025).

- Marlowe, T. et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.

- Zhang, D. et al. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science.

- ResearchGate. (n.d.). Bis-sulfone reagent as a disulfide rebridging linker.

- van der Bremer, R. et al. (2016). Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides.

- Fontaine, S. D. et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.

- BenchChem. (2025). A Comparative Guide to Assessing the Homogeneity of Antibody-Drug Conjugates Prepared with Bis-sulfone NHS Ester.

- BenchChem. (2025).

- Kumar, A. et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry.

- Vector Labs. (n.d.).

- Al-Mondhary, M. J. et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry.

- Wakankar, A. et al. (2011).

- Gauthier, M. A. & Klok, H.-A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.

- Wang, F. et al. (2024).

- D'Atri, V. et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates.

- BenchChem. (2025). Application Notes and Protocols for Monitoring Bioconjugation Reactions with Sulfone-PEG Linkers.

- Truong, R. et al. (2021).

- Chollet, C. et al. (2021).

- Richardson, C. & Maruani, A. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.

- Shaunak, S. et al. (2006). PEGylation of native disulfide bonds in proteins.

- ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.

- Lu, J. et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates.

- BOC Sciences. (n.d.).

- Wang, Y. et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.

- Kogenaru, M. et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unlocking the Interactome: A Senior Scientist's Guide to Photoaffinity Labeling for Protein-Protein Interactions

Foreword: Beyond Affinity, Towards Covalent Certainty

In the intricate cellular landscape, protein-protein interactions (PPIs) form the bedrock of nearly every biological process. Yet, many of these interactions are transient, with low to moderate affinity, making them notoriously difficult to capture and study using traditional methods like co-immunoprecipitation, which often fail to preserve weaker complexes during purification. Photoaffinity labeling (PAL) emerges as a powerful strategy to overcome this limitation. By transforming a transient, non-covalent interaction into a stable, covalent bond upon photoactivation, PAL provides a high-fidelity snapshot of PPIs in their native context, including within living cells.[1][2]

This guide is designed for researchers, scientists, and drug development professionals who seek to harness the power of PAL. We will move beyond a simple recitation of steps to explore the underlying principles, the critical decisions in experimental design, and the robust validation required for trustworthy results. As a self-validating system, a well-executed PAL experiment provides its own internal controls, leading to high-confidence identification of bona fide protein interactions.

The Conceptual Framework of Photoaffinity Labeling

The elegance of PAL lies in its three-component probe design, which acts as a molecular Trojan horse to identify interacting partners.[1][3] A typical photoaffinity probe consists of:

-

The Specificity Moiety (or "Bait"): This is a molecule—often a known ligand, a peptide sequence, or even a small molecule drug—that selectively binds to a protein of interest (the "prey"). The inherent affinity of this moiety for its target is the foundational principle of the experiment.[1]

-

The Photoreactive Group: This is a chemically inert group that, upon irradiation with a specific wavelength of UV light, transforms into a highly reactive, short-lived intermediate. This intermediate rapidly forms a covalent bond with the nearest available amino acid residue.[1][4]

-

The Reporter Tag: This handle, such as biotin or an alkyne group for click chemistry, enables the detection, enrichment, and purification of the now covalently-linked protein complexes after the labeling event.[1][3]

The general workflow is a logical sequence of these molecular events, designed to isolate specific interactions from the background noise of the cellular proteome.

Caption: High-level workflow of a typical photoaffinity labeling experiment.

The Heart of the Matter: Choosing Your Photoreactive Crosslinker

The choice of the photoreactive group is the most critical decision in PAL probe design, as it dictates the activation conditions and the nature of the resulting covalent bond. The three most widely used classes are aryl azides, benzophenones, and diazirines.[3][4][5] Each has distinct properties, and the selection is a trade-off between reactivity, stability, size, and activation wavelength.

Mechanism of Action

Upon UV irradiation, each group generates a different highly reactive intermediate. Understanding these mechanisms is key to troubleshooting and interpreting your results.

Caption: Activation mechanisms of common photoreactive groups.

Comparative Analysis of Photoreactive Groups

The "best" crosslinker is context-dependent. A researcher studying a protein in a complex that is sensitive to harsh, short-wavelength UV light would favor a benzophenone or diazirine. Conversely, if the smallest possible modification is required to preserve binding, a diazirine might be the optimal choice.

| Feature | Aryl Azide | Benzophenone | Diazirine |

| Activation Wavelength | 254-300 nm | ~350-365 nm | ~350-365 nm |

| Reactive Intermediate | Nitrene | Triplet Diradical | Carbene |

| Reactivity | High | Moderate | Very High |

| Half-life of Intermediate | Long | Long | Short |

| Key Advantages | Small size; well-established chemistry. | Relatively inert to water; higher crosslinking yields due to reversible activation; less protein damage due to longer wavelength.[5] | Smallest size; highly reactive carbene inserts into C-H bonds efficiently; short half-life minimizes diffusion and non-proximal labeling.[5][6] |

| Key Disadvantages | Short wavelength can damage proteins; nitrene can rearrange to a less reactive species; sensitive to reduction by thiols (e.g., glutathione) in cells.[1] | Large and bulky, may sterically hinder binding; preferentially reacts with C-H bonds, leading to some labeling bias.[5] | Can rearrange to a linear diazo isomer, which can react non-specifically with nucleophiles; synthesis can be challenging.[5] |

The Pillars of Trustworthiness: Experimental Design & Validation

A successful PAL experiment is built on a foundation of rigorous controls. Without them, it is impossible to distinguish true biological interactions from non-specific background binding.

Pillar 1: Probe Validation

Before embarking on a large-scale proteomics experiment, the photoaffinity probe itself must be validated.

-

Affinity Check: The probe's binding affinity for the target protein should be comparable to the parent, unmodified "bait" molecule. A significant loss of affinity suggests that the modifications have disrupted the binding interface.

-

Photolabeling Efficiency: A simple in-gel fluorescence scan or Western blot can confirm that the probe covalently labels the purified target protein only upon UV irradiation.

Pillar 2: The Competition Experiment: The Gold Standard Control

This is the most crucial control for differentiating specific from non-specific interactions.[1] The experiment is run in parallel under two conditions:

-

Labeling Condition: Cells or lysate are incubated with the photoaffinity probe alone.

-

Competition Condition: Cells or lysate are pre-incubated with a significant excess (e.g., 50-fold) of the original, unmodified "bait" molecule before adding the photoaffinity probe.

The Logic: The excess unmodified bait will occupy the specific binding sites on the target protein, preventing the photoaffinity probe from binding. Therefore, a true interaction partner will show strong labeling in the "Labeling" condition and significantly reduced or absent labeling in the "Competition" condition. Non-specific binders, which interact with the probe randomly or through its photoreactive group, will be labeled equally in both conditions.

Pillar 3: Quantitative Proteomics for Unbiased Discovery

To move beyond validating a single expected interaction and towards discovering novel partners, PAL is powerfully combined with quantitative mass spectrometry. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a particularly robust method.[7][8]

In a typical SILAC-PAL experiment, two cell populations are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., Lysine and Arginine). The "heavy" population is used for the competition experiment, while the "light" population is used for the direct labeling. After labeling and UV irradiation, the two cell populations are mixed, and the proteins are enriched, digested, and analyzed by LC-MS/MS.

The Readout:

-

Specific Interactors: Peptides from these proteins will have a high "light/heavy" ratio, as they were abundant in the labeled sample and depleted in the competitor-treated heavy sample.

-

Non-specific Binders: These will have a light/heavy ratio of approximately 1, as they were labeled equally in both populations.

Caption: Workflow for a SILAC-based quantitative PAL experiment.

Field-Proven Methodologies: Step-by-Step Protocols

The following protocols provide a generalized framework. Critical Note: Optimal probe concentrations, incubation times, and UV irradiation conditions must be empirically determined for each new probe and biological system.

Protocol 1: In-Cell Photoaffinity Labeling

This protocol is designed for live-cell labeling to capture interactions in their native environment.[9][10]

-

Cell Culture: Plate cells (e.g., in 10 cm dishes) and grow to ~90% confluency. For a competition control, prepare a separate, identical plate.

-

Pre-treatment (Competition Plate Only): To the competition plate, add the unmodified competitor compound to the media at a final concentration 50-100 fold higher than the probe concentration. Incubate for 1-2 hours under normal culture conditions.

-

Probe Incubation: To all plates (labeling and competition), add the photoaffinity probe to the desired final concentration (typically in the low micromolar to nanomolar range). Incubate for the desired time (e.g., 1-4 hours).

-

Preparation for Irradiation: Aspirate the media and gently wash the cell monolayer twice with ice-cold PBS. Leave a thin layer of PBS on the cells to prevent drying.

-

UV Irradiation: Place the open plates on a cold block or on ice, approximately 5-10 cm from a UV lamp. Irradiate with the appropriate wavelength (e.g., 365 nm for diazirines/benzophenones) for 5-15 minutes.[11] Safety Precaution: Always wear appropriate UV-protective eyewear and shielding.

-

Cell Harvest: Immediately after irradiation, aspirate the PBS and scrape the cells into an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Preparation: Lyse the cells (e.g., by sonication or douncing) on ice. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Downstream Processing: The clarified supernatant, containing the covalently labeled proteins, is now ready for affinity purification (Protocol 2).

Protocol 2: Biotin-Streptavidin Affinity Purification

This protocol assumes the use of a biotinylated reporter tag.

-

Bead Preparation: Resuspend streptavidin-conjugated magnetic or agarose beads in lysis buffer. Wash the beads 2-3 times according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each clarified lysate (from Protocol 1) using a standard assay (e.g., BCA).

-

Incubation: Equalize the protein amounts for all samples (e.g., 1-5 mg total protein per sample). Add the clarified lysate to the prepared streptavidin beads.

-

Binding: Incubate the lysate-bead slurry for 1-4 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be:

-

2 washes with high-stringency buffer (e.g., lysis buffer with 1% SDS)

-

2 washes with a high-salt buffer (e.g., 1M NaCl)

-

3 washes with a non-detergent buffer (e.g., PBS or 50 mM Ammonium Bicarbonate)

-

-

Elution/Digestion: The captured proteins can be eluted from the beads (e.g., by boiling in SDS-PAGE loading buffer for Western blot analysis) or processed for mass spectrometry via on-bead digestion.

Protocol 3: On-Bead Digestion for Mass Spectrometry

This is a common procedure to prepare samples for proteomic analysis while minimizing background from the beads themselves.

-

Final Wash: After the final wash step in Protocol 2, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

-

Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.

-

Digestion: Add mass spectrometry-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C with gentle shaking.

-

Peptide Collection: Pellet the beads and carefully collect the supernatant, which contains the digested peptides.

-

Sample Cleanup: Acidify the peptide solution with trifluoroacetic acid (TFA). Desalt the peptides using a C18 StageTip or ZipTip.

-

Analysis: The cleaned peptides are now ready for analysis by LC-MS/MS.

Conclusion: From a Snapshot to a Story

Photoaffinity labeling is more than a technique; it is a strategic approach to covalently capture molecular events that are otherwise fleeting. By combining rational probe design, meticulous execution, and rigorous, quantitative controls, PAL can illuminate novel protein-protein interactions, validate drug targets, and unravel complex biological pathways.[12][13] The covalent bond it forges provides the stability needed to apply the full power of modern proteomics, turning a transient interaction into a concrete dataset and a compelling biological story.

References

-

Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

-

Lee, W., Huang, Z., am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Pesciaioli, F., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 64(15), 11515-11529. [Link]

-

Wang, L., et al. (2015). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. In: Zheng, W. (eds) Target Identification and Validation in Drug Discovery. Methods in Molecular Biology, vol 1263. Humana Press, New York, NY. [Link]

-

Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California. [Link]

-

Blackman, M. L., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Medicinal Chemistry, 14(12), 2419-2433. [Link]

-

Homan, R. A., et al. (2024). Photoaffinity labelling with small molecules. Nature Reviews Methods Primers, 4(1), 26. [Link]

-

Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

-